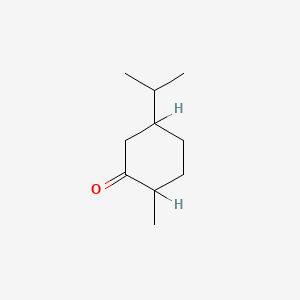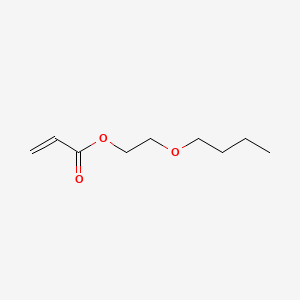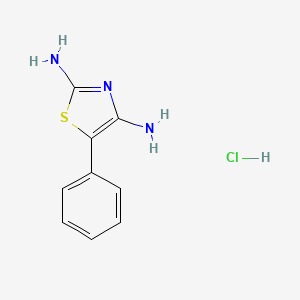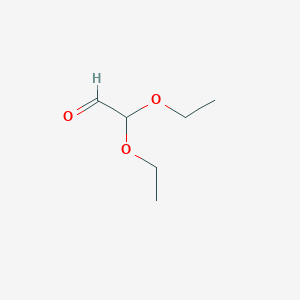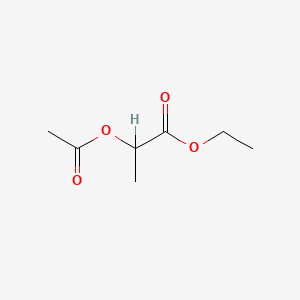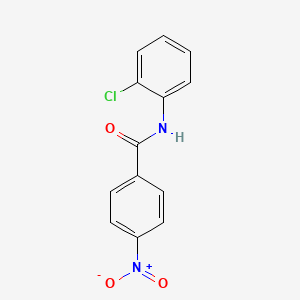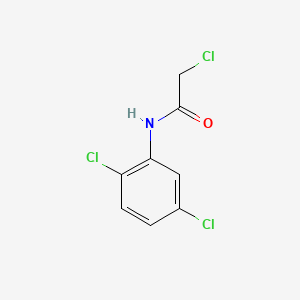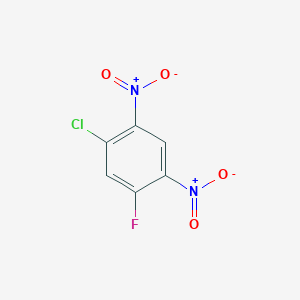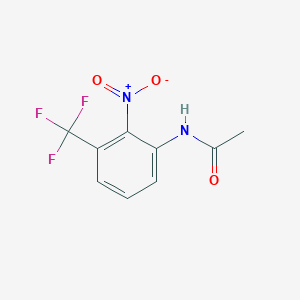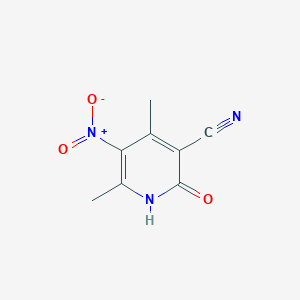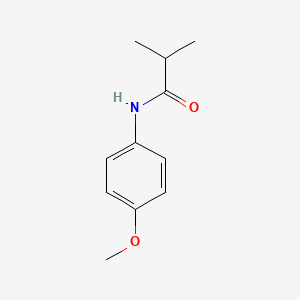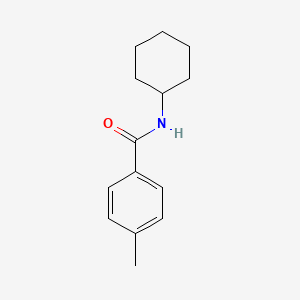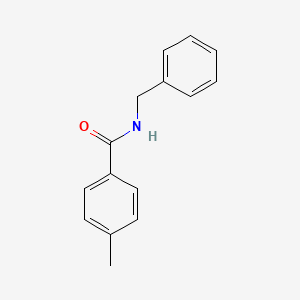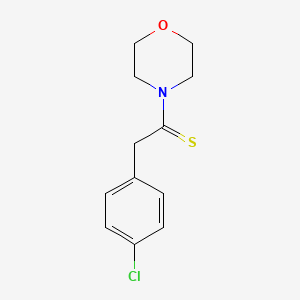![molecular formula C14H15NO2 B1605991 2-{[(3-Methoxyphenyl)amino]methyl}phenol CAS No. 90383-17-8](/img/structure/B1605991.png)
2-{[(3-Methoxyphenyl)amino]methyl}phenol
説明
“2-{[(3-Methoxyphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized via the Petasis reaction . Another synthesis involved stirring a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol at room temperature for one hour .Molecular Structure Analysis
The molecular structures of similar compounds have been reported. For example, the molecular structures of 2-methoxy-5-((phenylamino)methyl)phenol and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline were reported . These compounds crystallized as monomeric entities in orthorhombic and monoclinic crystal systems, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(3-Methoxyphenyl)amino]methyl}phenol” include a molecular weight of 229.27 and a molecular formula of C14H15NO2 .科学的研究の応用
Theoretical Insights into Phenolic Antioxidants
Research into the substituent effects on the O−H bond strength of phenolic antioxidants, which are structurally related to 2-{[(3-Methoxyphenyl)amino]methyl}phenol, provides valuable theoretical insights. Calculations have helped in understanding the antioxidant capabilities of such compounds, demonstrating that the presence of methoxy and amino groups can influence their antioxidant activity by altering the bond dissociation energies (BDEs) of the phenolic O−H bond. This has implications for the design of novel antioxidants with enhanced protective effects against oxidative stress in biological systems (Wright et al., 1997).
Role in Radical Scavenging
Compounds with structures similar to 2-{[(3-Methoxyphenyl)amino]methyl}phenol have been studied for their radical scavenging activity, which is crucial for preventing oxidative damage in biological systems. Density functional theory (DFT) studies have shed light on how the structural characteristics of such phenolic compounds contribute to their ability to neutralize free radicals, underscoring their potential as protective agents against various oxidative stress-related conditions (Al‐Sehemi & Irfan, 2017).
Antimicrobial Properties
Research into the antimicrobial activity of non-halogenated phenolic compounds, including those related to 2-{[(3-Methoxyphenyl)amino]methyl}phenol, reveals a broad spectrum of action against various microorganisms. These findings highlight the potential of such compounds in developing new antimicrobial agents, which is particularly relevant given the rising concern over antibiotic resistance (Davidson & Brandén, 1981).
Molecular Structure Analysis
Studies on the molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provide insights into their chemical behavior and potential applications. These investigations, often involving X-ray crystallography, help in understanding the intermolecular interactions that govern the properties of these compounds, which can be leveraged in designing materials with desired characteristics (Ajibade & Andrew, 2021).
Antibacterial and Antifungal Applications
The synthesis and structural characterization of compounds featuring 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol have revealed significant antibacterial properties. Such research underscores the potential of derivatives of 2-{[(3-Methoxyphenyl)amino]methyl}phenol in developing new antibacterial and antifungal agents, addressing a critical need in both medical and agricultural fields (Kakanejadifard et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[(3-methoxyanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16/h2-9,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNQPWTZCSQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357464 | |
| Record name | 2-{[(3-methoxyphenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methoxyphenyl)amino]methyl}phenol | |
CAS RN |
90383-17-8 | |
| Record name | 2-[[(3-Methoxyphenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90383-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(3-methoxyphenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(M-ANISIDINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



